molecular formula C9H12N2 B11790624 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

Katalognummer: B11790624
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: CGPIASLJIJNHIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is a bicyclic amine featuring a fused cyclopentane-pyridine ring system. Its core structure, cyclopenta[b]pyridine, is a versatile scaffold in medicinal and materials chemistry due to its planar aromaticity and ability to undergo diverse functionalizations. The methyl group at position 3 enhances steric and electronic properties, making it a key intermediate in synthesizing bioactive molecules. The hydrochloride salt form (CAS 1187930-42-2) is widely used in life sciences, with applications ranging from pharmaceutical research to asymmetric catalysis .

Eigenschaften

Molekularformel

C9H12N2

Molekulargewicht

148.20 g/mol

IUPAC-Name

3-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

InChI

InChI=1S/C9H12N2/c1-6-4-7-2-3-8(10)9(7)11-5-6/h4-5,8H,2-3,10H2,1H3

InChI-Schlüssel

CGPIASLJIJNHIK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(CC2)N)N=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-Methyl-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise bindet die Verbindung als Inhibitor der Proteinkinase FGFR1 an die aktive Stelle des Enzyms und verhindert so dessen Phosphorylierung und die anschließenden Signalwege, die an der Zellproliferation und dem Überleben beteiligt sind.

Wirkmechanismus

The mechanism of action of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinase FGFR1, the compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Core Modifications

Table 1: Structural and Functional Comparison of Cyclopenta[b]pyridine Derivatives

Compound Name Substituents/Modifications Key Applications Reference
3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine Methyl at position 3 Pharmaceutical intermediates, enantioselective synthesis
L2 (N-(2-(Diphenylphosphaneyl)ethyl)-2-methyl derivative) Methyl at position 2, diphenylphosphaneyl-ethyl group Ligand in coordination chemistry
CAPD derivatives (e.g., CAPD-1–CAPD-4) Cyano at position 3, alkoxy at 2 Corrosion inhibitors in acidic media
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine Bromo at position 3 Cross-coupling reactions
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride R-enantiomer configuration Asymmetric hydrogenation catalysts

Key Insights :

  • Electron-Donating vs. Withdrawing Groups: The methyl group (electron-donating) in the target compound contrasts with electron-withdrawing cyano groups in CAPD derivatives, leading to divergent applications (pharmaceutical vs. corrosion inhibition) .
  • Stereochemistry : Enantiomers like the (R)- and (S)-forms exhibit distinct catalytic behaviors in asymmetric hydrogenation, highlighting the importance of chirality .
  • Halogenation : Bromo-substituted derivatives serve as intermediates for Suzuki-Miyaura couplings, expanding synthetic utility .

Key Insights :

  • Efficiency: CAPD derivatives achieve high yields (>90%) via one-pot Knoevenagel condensations, avoiding chromatographic purification .
  • Challenges in Enantiomer Synthesis : The target compound’s enantiomers require multi-step resolutions (e.g., enzymatic kinetic separation), limiting scalability .

Spectroscopic and Physicochemical Properties

  • NMR Profiles: The target compound’s analogs, such as L2, show distinct ¹H NMR signals for cyclopentane CH₂ groups (δ 2.87–3.09 ppm) and aromatic protons (δ 7.31–7.59 ppm) . Cyano groups in CAPD derivatives exhibit IR absorption at ~2204 cm⁻¹ .
  • Solubility : The hydrochloride salt form of the target compound is water-soluble, critical for biological assays, whereas neutral analogs (e.g., CAPD derivatives) require organic solvents .

Pharmaceutical Relevance

  • Enantiomers are critical in asymmetric catalysis; for example, (S)-136b achieved >99% ee in iridium-catalyzed hydrogenations .

Biologische Aktivität

3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is a heterocyclic compound notable for its unique fused ring system, which combines elements of cyclopentane and pyridine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including effects on glucose metabolism and protein kinase inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C9H12N2
  • Molecular Weight : 148.20 g/mol
  • IUPAC Name : 3-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
  • Structure :
    InChI 1S C9H12N2 c1 6 4 7 2 3 8 10 9 7 11 5 6 h4 5 8H 2 3 10H2 1H3\text{InChI 1S C9H12N2 c1 6 4 7 2 3 8 10 9 7 11 5 6 h4 5 8H 2 3 10H2 1H3}

Biological Activities

Research indicates that 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine exhibits a spectrum of biological activities. Key findings include:

  • Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of specific protein kinases, such as FGFR1 (Fibroblast Growth Factor Receptor 1), which plays a critical role in cell proliferation and survival pathways.
  • Glucose Metabolism : Studies suggest that this compound may influence glucose metabolism, indicating potential applications in metabolic disorders such as diabetes.
  • Enzyme Interactions : Ongoing research is focused on understanding how this compound interacts with various enzymes and receptors involved in metabolic and signaling pathways. Its unique structure suggests specific binding affinities that could be leveraged for therapeutic purposes.

Comparative Analysis with Similar Compounds

The following table highlights the structural similarities and differences between 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine and related compounds:

Compound NameStructural FeaturesUnique Aspects
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-oneLacks methyl group at the 3-positionMore oxidized form
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridinesContains sulfur instead of carbonDifferent heteroatom influences properties
3-Methyl-6,7-dihydro-pyrrolo[3,4-b]quinolinIncorporates a different bicyclic structurePotentially distinct biological activities

The mechanism by which 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine exerts its biological effects involves interactions with specific molecular targets. For instance, as an FGFR1 inhibitor, it binds to the enzyme's active site, blocking phosphorylation events critical for downstream signaling pathways that promote cell growth and survival.

Case Studies

Recent studies have explored the pharmacological potential of this compound:

  • In Vitro Studies : Research demonstrated that 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine showed significant inhibition of FGFR1 activity in cell lines, leading to reduced cell proliferation in cancer models.
  • Metabolic Effects : In animal models, administration of the compound resulted in improved glucose tolerance and insulin sensitivity, suggesting its potential utility in treating type 2 diabetes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.